3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a furan ring, an indole moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl moiety, followed by the construction of the indole ring system. The final step involves the coupling of the furan and indole intermediates under specific reaction conditions, such as the use of a base or acid catalyst, and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3,4-tricarboxylates.
Reduction: The carbonyl group in the oxobut-3-en-1-yl moiety can be reduced to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3,4-tricarboxylates, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways within biological systems. The furan and indole moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-aryl-3-(furan-2-yl)propanoic acid derivatives : These compounds share the furan-2-yl moiety and have been studied for their antimicrobial activity.
- N-[(furan-2-yl)carbonyl]-(S)-leucyl-®-[1-amino-2-(1H-indol-3-yl)ethyl]-phosphonic acid : This compound features both furan and indole moieties and has been explored for its pharmacological properties.
Uniqueness
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-19(12-13-20-9-6-16-29-20)17-24(28)21-10-4-5-11-22(21)25(23(24)27)15-14-18-7-2-1-3-8-18/h1-13,16,28H,14-15,17H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMDAOEMXWNEV-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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